Cas no 1781036-07-4 (benzyl N-2-(chlorosulfonyl)propylcarbamate)

benzyl N-2-(chlorosulfonyl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[2-(chlorosulfonyl)propyl]-, phenylmethyl ester
- benzyl N-2-(chlorosulfonyl)propylcarbamate
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- MDL: MFCD28538705
- Inchi: 1S/C11H14ClNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
- InChI Key: MCSXDSCDXFTPND-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NCC(S(Cl)(=O)=O)C
benzyl N-2-(chlorosulfonyl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257651-0.05g |
benzyl N-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 0.05g |
$226.0 | 2024-06-18 | |
Enamine | EN300-257651-1.0g |
benzyl N-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 1.0g |
$971.0 | 2024-06-18 | |
Enamine | EN300-257651-10g |
benzyl N-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 10g |
$4176.0 | 2023-09-14 | |
1PlusChem | 1P028K1Y-10g |
benzylN-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 10g |
$5224.00 | 2024-06-19 | |
Aaron | AR028KAA-10g |
benzylN-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 10g |
$5767.00 | 2023-12-15 | |
1PlusChem | 1P028K1Y-5g |
benzylN-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 5g |
$3543.00 | 2024-06-19 | |
Aaron | AR028KAA-5g |
benzylN-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 5g |
$3897.00 | 2023-12-15 | |
Aaron | AR028KAA-100mg |
benzylN-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 100mg |
$489.00 | 2025-02-16 | |
1PlusChem | 1P028K1Y-100mg |
benzylN-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 100mg |
$479.00 | 2024-06-19 | |
Enamine | EN300-257651-5.0g |
benzyl N-[2-(chlorosulfonyl)propyl]carbamate |
1781036-07-4 | 95% | 5.0g |
$2816.0 | 2024-06-18 |
benzyl N-2-(chlorosulfonyl)propylcarbamate Related Literature
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Additional information on benzyl N-2-(chlorosulfonyl)propylcarbamate
Benzyl N-2-(Chlorosulfonyl)Propylcarbamate: A Comprehensive Overview
Benzyl N-2-(chlorosulfonyl)propylcarbamate, identified by the CAS number 1781036-07-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in various industries. The molecule consists of a benzyl group attached to a carbamate moiety, with a chlorosulfonyl substituent on the propyl chain. This combination of functional groups imparts distinctive chemical properties, making it a subject of ongoing research.
The benzyl group in benzyl N-2-(chlorosulfonyl)propylcarbamate contributes to the compound's aromatic stability and reactivity. The chlorosulfonyl group, on the other hand, introduces electrophilic character, enhancing the compound's ability to participate in nucleophilic substitutions and other reactions. Recent studies have explored the role of such sulfonyl-containing compounds in catalysis and as intermediates in organic synthesis. For instance, researchers have demonstrated that the chlorosulfonyl group can act as a leaving group under specific reaction conditions, facilitating the formation of novel compounds with tailored functionalities.
The synthesis of benzyl N-2-(chlorosulfonyl)propylcarbamate involves a multi-step process that typically begins with the preparation of the corresponding alcohol or amine precursor. The introduction of the chlorosulfonyl group is often achieved through sulfonation reactions, where chlorosulfonic acid or its derivatives are employed as sulfonylating agents. Subsequent steps may involve carbamate formation via nucleophilic attack on an activated carbonate or through coupling reagents such as carbonyldiimidazole (CDI). Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing such compounds.
One area where benzyl N-2-(chlorosulfonyl)propylcarbamate has shown promise is in polymer chemistry. The compound's functional groups make it a suitable candidate for use as a crosslinking agent or as a building block for polymeric materials with enhanced mechanical and thermal properties. For example, studies have reported the incorporation of this compound into polyurethanes, resulting in materials with improved flexibility and durability. Additionally, its ability to undergo reversible reactions under certain conditions has led to its exploration as a component in stimuli-responsive polymers.
In terms of biological applications, benzyl N-2-(chlorosulfonyl)propylcarbamate has been investigated for its potential as a drug delivery agent. The benzyl group provides hydrophobicity, which can enhance drug solubility and bioavailability, while the chlorosulfonyl group may contribute to controlled release mechanisms. Recent research has focused on modifying the compound's structure to optimize its pharmacokinetic properties, with promising results in preclinical models.
The environmental impact of benzyl N-2-(chlorosulfonyl)propylcarbamate is another area of active research. Given its chemical stability and persistence in certain environments, understanding its degradation pathways is crucial for assessing its ecological safety. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation via hydrolysis and oxidation mechanisms. However, further research is needed to evaluate its long-term effects on aquatic ecosystems and soil microbiota.
From an industrial perspective, benzyl N-2-(chlorosulfonyl)propylcarbamate holds potential as an additive in lubricants and coatings due to its ability to form stable films on metal surfaces. Its resistance to corrosion and wear makes it a valuable component in formulations designed for harsh operating conditions. Recent advancements in nanotechnology have also explored its use as a stabilizing agent for nanoparticles, enhancing their dispersion and preventing aggregation.
In conclusion, benzyl N-2-(chlorosulfonyl)propylcarbamate (CAS No. 1781036-07-4) is a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups enables it to serve as a building block for advanced materials, drug delivery systems, and industrial additives. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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